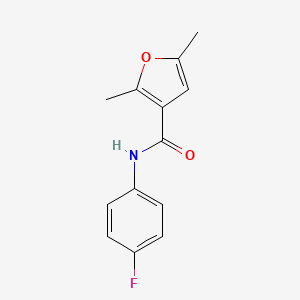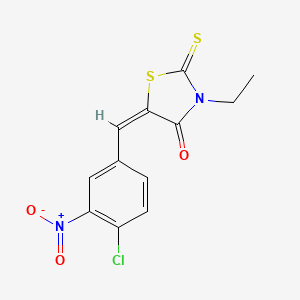
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique chemical structure that may offer advantages over these other compounds.
Wirkmechanismus
Like other synthetic cannabinoids, N-(4-fluorophenyl)-2,5-dimethyl-3-furamide acts on the cannabinoid receptors in the brain and body. Specifically, this compound is a potent agonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. It is also a partial agonist of the CB2 receptor, which is involved in immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide are similar to those of other synthetic cannabinoids. This compound produces a range of psychoactive effects, including euphoria, relaxation, and altered perception. It also has a number of physiological effects, such as increased heart rate, decreased blood pressure, and dry mouth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-2,5-dimethyl-3-furamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. However, like other synthetic cannabinoids, this compound has a high potential for abuse and may pose risks to researchers who handle it. Additionally, the legality of this compound varies by jurisdiction, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-fluorophenyl)-2,5-dimethyl-3-furamide. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain. Another area of interest is the compound's effects on the brain and behavior, which may shed light on the mechanisms underlying the psychoactive effects of cannabinoids. Finally, researchers may investigate the safety and efficacy of this compound compared to other synthetic cannabinoids, as well as its potential for abuse and dependence.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide involves the reaction of 4-fluoroaniline with 2,5-dimethyl-3-furoyl chloride in the presence of a base catalyst. This reaction results in the formation of the target compound, which can be purified using standard chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has analgesic properties, suggesting that it may be useful in the treatment of pain.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJFLLVXINBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)

![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4986560.png)
![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4986569.png)
![5-chloro-2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4986572.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)
![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)


![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)